molecular formula C11H15ClN2 B12073922 N-[(2-chloropyridin-4-yl)methyl]-N-methylcyclobutanamine

N-[(2-chloropyridin-4-yl)methyl]-N-methylcyclobutanamine

Cat. No.: B12073922
M. Wt: 210.70 g/mol
InChI Key: FRJXFJJSNKCCOY-UHFFFAOYSA-N
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Description

N-[(2-chloropyridin-4-yl)methyl]-N-methylcyclobutanamine is an organic compound that features a cyclobutanamine core substituted with a 2-chloropyridin-4-ylmethyl group and an N-methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-chloropyridin-4-yl)methyl]-N-methylcyclobutanamine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-[(2-chloropyridin-4-yl)methyl]-N-methylcyclobutanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

N-[(2-chloropyridin-4-yl)methyl]-N-methylcyclobutanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2-chloropyridin-4-yl)methyl]-N-methylcyclobutanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2-chloropyridin-4-yl)methyl]-N-methylcyclobutanamine is unique due to its cyclobutanamine core, which imparts distinct chemical and physical properties. This structural feature allows for unique interactions with molecular targets and provides opportunities for the development of novel compounds with specific applications .

Properties

Molecular Formula

C11H15ClN2

Molecular Weight

210.70 g/mol

IUPAC Name

N-[(2-chloropyridin-4-yl)methyl]-N-methylcyclobutanamine

InChI

InChI=1S/C11H15ClN2/c1-14(10-3-2-4-10)8-9-5-6-13-11(12)7-9/h5-7,10H,2-4,8H2,1H3

InChI Key

FRJXFJJSNKCCOY-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC(=NC=C1)Cl)C2CCC2

Origin of Product

United States

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